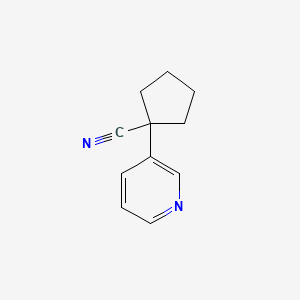

1-Pyridin-3-yl-cyclopentanecarbonitrile

Description

Contextual Significance of Pyridyl-Substituted Cycloalkanes and Nitriles in Modern Synthetic and Mechanistic Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. rsc.orgnih.govnih.govnih.gov Its presence can significantly influence a molecule's physicochemical properties, such as basicity, polarity, and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates. nih.gov Pyridine and its derivatives are key components in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and central nervous system-acting agents. rsc.orgnih.gov The versatility of the pyridine scaffold also lies in its synthetic accessibility and the ease with which it can be chemically modified to fine-tune its biological activity. nih.govnih.gov

Cycloalkanes, saturated carbocyclic rings, are also important structural elements in medicinal chemistry. The incorporation of a cycloalkane, such as a cyclopentane (B165970) or cyclopropane (B1198618) ring, can impart conformational rigidity to a molecule, which can be advantageous for binding to a specific biological target. acs.org This rigidity can also lead to improved metabolic stability and other desirable pharmacokinetic properties. The cyclopropyl (B3062369) group, for instance, is increasingly utilized in drug development to enhance the properties of drug candidates. acs.org

Nitriles, organic compounds containing a cyano (-C≡N) functional group, are highly versatile intermediates in organic synthesis. wikipedia.orgfiveable.meebsco.comthieme-connect.de The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making it a valuable synthetic handle. fiveable.menumberanalytics.com In medicinal chemistry, the incorporation of a nitrile group can enhance a drug's binding affinity to its target and improve its pharmacokinetic profile. nih.gov More than 30 nitrile-containing pharmaceuticals have received FDA approval for a wide array of clinical conditions. nih.gov

The combination of these three structural motifs—a pyridine ring, a cycloalkane, and a nitrile group—in a single molecule, such as 1-Pyridin-3-yl-cyclopentanecarbonitrile, creates a unique chemical entity with the potential for novel reactivity and biological activity. Research into such hybrid molecules is driven by the desire to explore new areas of chemical space and to develop compounds with improved therapeutic properties.

Overview of this compound as a Core Chemical Entity

This compound is a specific chemical compound that features a cyclopentane ring and a nitrile group attached to the same carbon atom, which is also bonded to the 3-position of a pyridine ring.

Chemical and Physical Properties of this compound and Related Compounds

| Property | Value | Related Compound |

|---|---|---|

| Molecular Formula | C11H12N2 | This compound |

| Molecular Weight | 172.23 g/mol | This compound |

| CAS Number | 143619-68-5 | This compound |

| SMILES Code | N#CC1(C2=CC=CN=C2)CCCC1 | This compound |

| IUPAC Name | cyclopentanecarbonitrile (B127170) | Cyclopentanecarbonitrile |

| Molecular Formula | C6H9N | Cyclopentanecarbonitrile |

| Molecular Weight | 95.14 g/mol | Cyclopentanecarbonitrile |

| CAS Number | 4254-02-8 | Cyclopentanecarbonitrile |

| IUPAC Name | 3-Pyridinecarbonitrile | 3-Pyridinecarbonitrile |

| Molecular Formula | C6H4N2 | 3-Pyridinecarbonitrile |

| Molecular Weight | 104.11 g/mol | 3-Pyridinecarbonitrile |

| CAS Number | 100-54-9 | 3-Pyridinecarbonitrile |

The synthesis of related structures, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, has been achieved through cyclocondensation reactions. nih.gov This suggests that similar synthetic strategies could be employed for the preparation of this compound.

Fundamental Research Questions and Objectives Pertaining to the Compound

The unique structural features of this compound give rise to several fundamental research questions and objectives:

Synthetic Methodologies: A primary objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. This includes exploring various catalytic systems and reaction conditions to optimize yield and purity. nih.gov

Medicinal Chemistry Applications: Given the prevalence of pyridyl and nitrile functionalities in pharmaceuticals, a significant research objective is to investigate the potential biological activity of this compound. rsc.orgnih.gov This would involve screening the compound against various biological targets and exploring its structure-activity relationships (SAR). The cyclopentyl group could serve as a bioisostere for other cyclic or aromatic systems, potentially leading to compounds with improved drug-like properties. chemrxiv.org

Materials Science: The properties of this compound could also be of interest in materials science. For example, its ability to coordinate with metals through the pyridine nitrogen could be explored for the development of new catalysts or functional materials.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-11(5-1-2-6-11)10-4-3-7-13-8-10/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELFWLSHOSXXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformation Pathways of 1 Pyridin 3 Yl Cyclopentanecarbonitrile

Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 1-Pyridin-3-yl-cyclopentanecarbonitrile is highly polarized, rendering the carbon atom electrophilic. libretexts.orgunizin.org This inherent polarity makes the nitrile group susceptible to a variety of nucleophilic addition reactions, leading to the formation of several important functional groups. libretexts.orgchemistrysteps.com

Hydrolysis to Carboxylic Acid Derivatives

The nitrile functionality can be converted into a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com In this process, water acts as the nucleophile. The reaction initially produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org

Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic nitrile carbon, forming an imine anion that is subsequently protonated to a hydroxy imine, which tautomerizes to the amide. libretexts.orgunizin.org Further hydrolysis of the amide yields the carboxylate salt, which upon acidification gives the final carboxylic acid product. libretexts.org Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water, leading to an imidic acid intermediate that tautomerizes to the amide. chemistrysteps.com The amide is then hydrolyzed to the carboxylic acid. The successful synthesis of 1-(Pyridin-3-yl)cyclopentanecarboxylic acid confirms the viability of this transformation. bldpharm.com

Table 1: Products of Nitrile Group Hydrolysis

| Starting Material | Product | Transformation |

|---|---|---|

| This compound | 1-(Pyridin-3-yl)cyclopentanecarboxylic acid | Hydrolysis |

Reduction to Amine Functionalities

The nitrile group can be readily reduced to a primary amine. libretexts.org A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.orgunizin.org The resulting dianion is then protonated during an aqueous workup to yield the primary amine, (1-(pyridin-3-yl)cyclopentyl)methanamine. libretexts.orglibretexts.org The existence of related cyclopentylamine (B150401) derivatives further supports this reductive pathway. scbt.comchemicalbook.com

Table 2: Products of Nitrile Group Reduction

| Starting Material | Product | Reagent Example |

|---|---|---|

| This compound | (1-(pyridin-3-yl)cyclopentyl)methanamine | LiAlH₄ |

Nucleophilic Additions to the Nitrile Triple Bond

Beyond hydrolysis and reduction, the electrophilic carbon of the nitrile group is a target for other nucleophiles, such as organometallic reagents like Grignard reagents. libretexts.org The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an imine anion intermediate. libretexts.org This intermediate does not undergo a second addition due to the presence of the negative charge. libretexts.org Subsequent hydrolysis of the imine anion in an aqueous workup yields a ketone. libretexts.org This reaction provides a valuable route for the formation of new carbon-carbon bonds at the tertiary carbon center. researchgate.net

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in this compound possesses its own distinct reactivity, primarily centered around the nitrogen atom and the aromatic system.

Electrophilic Aromatic Substitution Patterns on the Pyridyl Ring

Compared to benzene (B151609), the pyridine ring is significantly less reactive towards electrophilic aromatic substitution. wikipedia.org The electronegative nitrogen atom deactivates the ring by withdrawing electron density, making it less nucleophilic. wikipedia.org Furthermore, under the acidic conditions often required for these reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This protonation further deactivates the ring, making substitution even more challenging. wikipedia.org

If substitution does occur, the electrophile is directed to the meta-position relative to the nitrogen atom (C3 and C5). In the case of this compound, the existing substituent is at the 3-position. The directing effects of the cyclopentanecarbonitrile (B127170) group, which is generally considered an ortho, para-director in benzene systems, would compete with the deactivating and meta-directing influence of the pyridine nitrogen. However, the strong deactivation by the nitrogen atom generally dominates the reactivity of the pyridine ring. wikipedia.org To enhance the reactivity of the pyridine ring towards electrophilic substitution, it can be converted to its N-oxide, which is an activating group. wikipedia.org

Metal Coordination and Complexation Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a Lewis base and coordinate to a wide variety of metal ions, forming transition metal pyridine complexes. nih.govwikipedia.org Pyridine is classified as a weak π-acceptor ligand and typically binds to metals as a monodentate ligand through the nitrogen atom. wikipedia.orgnih.gov The formation of these coordination complexes is a fundamental aspect of pyridine chemistry. digitellinc.com

The this compound molecule can act as a ligand, coordinating with metal centers such as palladium, platinum, ruthenium, and others to form stable complexes. nih.gov The properties of the resulting metal complex, including its geometry and stability, are influenced by the nature of the metal ion, the other ligands present, and the reaction conditions. wikipedia.orgdigitellinc.com This coordination ability is a key feature in the application of pyridine-containing compounds in catalysis and materials science. nih.gov

Chemical Manipulations of the Cyclopentane (B165970) Ring System

The cyclopentane ring of this compound, while seemingly simple, offers a scaffold for a variety of chemical transformations. Research into the reactivity of analogous cyclic systems provides insights into potential pathways for the functionalization, ring-opening, and ring-expansion of this moiety. Such transformations are crucial for modifying the compound's three-dimensional structure and physicochemical properties, which can be pivotal in various chemical and pharmaceutical applications.

Functionalization of C(sp³)-H Bonds within the Cyclopentane Framework

The direct functionalization of carbon-hydrogen single bonds (C(sp³)-H) represents a powerful and atom-economical strategy for molecular modification. In the context of this compound, the methylene (B1212753) groups of the cyclopentane ring are potential sites for such transformations. While direct experimental data on this specific molecule is limited, studies on related systems with cyclic alkanes and directing groups offer a strong precedent for potential reactivity.

Transition metal catalysis is a key enabler of C-H functionalization. For instance, palladium-catalyzed C(sp³)–H activation has been shown to be effective for the arylation of methylene C–H bonds in cyclic substrates. In these reactions, the use of specific ligands can promote high diastereoselectivity, which would be a critical consideration for the stereocontrolled functionalization of the cyclopentane ring in this compound. The pyridine ring within the molecule could potentially act as a directing group, guiding the metal catalyst to specific C-H bonds, although this directing effect is more commonly observed for ortho-C-H bonds on an aryl ring.

Recent advancements have also highlighted the potential of enantioselective C(sp³)–H functionalization through radical-mediated pathways. These methods, often employing chiral catalysts, can create new stereocenters on the cyclopentane ring with high levels of enantiocontrol. Furthermore, rhodium-catalyzed C(sp³)-H amidation has been demonstrated on cyclobutane (B1203170) systems linked to an azine directing group, suggesting that similar transformations could be envisioned for the cyclopentane ring of the target molecule, potentially leading to the introduction of nitrogen-containing functional groups.

Table 1: Potential C(sp³)-H Functionalization Reactions on the Cyclopentane Ring

| Reaction Type | Catalyst/Reagent | Potential Product | Key Considerations |

| Arylation | Palladium(II) acetate, Ligand, Aryl halide | 1-Pyridin-3-yl-(x-aryl)cyclopentanecarbonitrile | Diastereoselectivity, Potential for directing group effect |

| Amidation | Rhodium(III) catalyst, Amide source | 1-Pyridin-3-yl-(x-amido)cyclopentanecarbonitrile | Regioselectivity, Enantioselectivity with chiral catalysts |

| Radical Functionalization | Photocatalyst, Radical precursor | Varied functionalized cyclopentanes | Enantioselectivity, Control of radical reactivity |

Ring-Opening and Ring-Expansion Reactions of the Cyclopentane Moiety

Modifying the core carbocyclic framework of this compound through ring-opening or ring-expansion reactions can lead to significantly different molecular architectures. These transformations can be driven by the release of ring strain or by the formation of more stable intermediates.

Ring-Opening Reactions:

While cyclopentane is relatively stable compared to smaller rings like cyclopropane (B1198618) and cyclobutane, ring-opening reactions can be induced under specific conditions, particularly if the ring is suitably activated. For instance, in analogous systems, aryl-substituted cyclopropanes undergo ring-opening 1,3-difunctionalization reactions. If the cyclopentane ring in a derivative of this compound were to be transformed into a more strained system, such as by introducing a double bond or a cyclopropyl (B3062369) fusion, subsequent ring-opening could be a viable pathway for further functionalization.

Ring-Expansion Reactions:

Ring-expansion reactions offer a route to larger carbocyclic or heterocyclic systems. A common strategy for one-carbon ring expansion of cyclic ketones involves the use of diazomethane (B1218177) or similar reagents. A derivative of this compound, for example a cyclopentanone (B42830) precursor, could potentially undergo such a transformation to yield a cyclohexanone (B45756) derivative. More contemporary methods involve transition-metal-catalyzed rearrangements. For example, gold(I)-catalyzed rearrangements of 1-alkynyl cyclobutanols can lead to ring-expanded alkylidene cycloalkanones. While this is not a direct analogue, it highlights the potential for metal-catalyzed rearrangements to effect ring expansion. Research has also demonstrated the ring expansion of six-membered rings to seven-membered rings using hypervalent iodine reagents, suggesting a potential avenue for expanding the cyclopentane ring.

Table 2: Potential Ring-Opening and Ring-Expansion Pathways

| Transformation | Reagent/Catalyst | Potential Product Class | Mechanistic Insight |

| Ring-Opening | Lewis acids, Photoredox catalysts (on activated systems) | Acyclic pyridyl-substituted nitriles | Often proceeds via radical or ionic intermediates |

| One-Carbon Ring-Expansion | Diazomethane, Trimethylsilyldiazomethane (on ketone derivative) | 1-Pyridin-3-yl-cyclohexanonecarbonitrile derivative | Involves formation of a cyclopropanol (B106826) intermediate |

| Metal-Catalyzed Ring-Expansion | Gold(I), Rhodium(I) catalysts (on functionalized precursors) | Substituted cyclohexene (B86901) or cyclohexane (B81311) derivatives | Proceeds through rearrangement of metal-complexed intermediates |

Stereochemical Considerations in Transformations of the Cyclopentane Ring

Any chemical transformation on the cyclopentane ring of this compound must take into account the potential for creating new stereocenters. The control of stereochemistry is paramount in the synthesis of complex molecules, particularly for pharmaceutical applications.

The introduction of a new substituent on the cyclopentane ring via C-H functionalization can lead to the formation of diastereomers and/or enantiomers. The stereochemical outcome of such reactions is often dictated by the catalyst and reaction conditions. For example, in palladium-catalyzed C-H activation, the choice of a chiral ligand can induce high enantioselectivity. Similarly, the diastereoselectivity of these reactions can be influenced by the steric environment of the substrate and the nature of the directing group.

In ring-expansion reactions, the stereochemistry of the starting material can influence the stereochemistry of the product. For instance, stereospecific rearrangements are known, where the stereochemical information from the starting material is transferred to the product. The development of stereocontrolled methods for the synthesis of fully substituted cyclopentanes is an active area of research, with strategies often relying on well-established reactions like the Diels-Alder cycloaddition to set up the initial stereochemistry.

For this compound, which is achiral, any reaction that introduces a new chiral center will result in a racemic mixture unless a chiral catalyst or auxiliary is employed. If a chiral center already exists in a derivative of the molecule, any subsequent transformation must consider the influence of this existing stereocenter on the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled stereoselection.

Derivatives and Analogues of 1 Pyridin 3 Yl Cyclopentanecarbonitrile

Structural Modifications and Analog Design

The design of analogues is centered on systematic changes to the three main components of the molecule: the pyridine (B92270) ring, the cyclopentane (B165970) ring, and the nitrile functional group.

Substituent Effects on the Pyridine Ring (e.g., electronic and steric influences)

The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents. The position and nature of these substituents dictate their influence on the ring's reactivity and interaction with biological targets.

Electronic Influences:

Electron-donating groups (EDGs) , such as alkyl, alkoxy, and amino groups, increase the electron density of the pyridine ring. scribd.com This enhancement in electron density can increase the basicity of the pyridine nitrogen. scribd.com For instance, a methyl group, acting through an inductive effect, can enhance the ring's nucleophilicity. scribd.com

Electron-withdrawing groups (EWGs) , such as nitro, cyano, and haloalkyl groups, decrease the electron density of the pyridine ring. nih.gov This reduction in electron density makes the ring less basic and more susceptible to nucleophilic attack. pearson.com The powerful inductive properties of groups like the nitrile group can also make the aromatic ring less prone to oxidative metabolism. nih.gov

The reactivity of the pyridine ring towards electrophilic aromatic substitution is generally low due to its electron-deficient nature. pearson.com However, the introduction of activating groups can facilitate such reactions. Conversely, nucleophilic aromatic substitution is more favorable, particularly at the positions ortho and para to the ring nitrogen.

Steric Influences:

The size and placement of substituents on the pyridine ring can introduce steric hindrance, which may influence the molecule's conformation and its ability to bind to a target. Bulky substituents near the point of attachment to the cyclopentane ring could restrict the rotation of the bond connecting the two rings, thereby locking the molecule into a specific conformation. For example, bulky substituents at the 3-position of a pyridine ring have been shown to induce regioselectivity in substitution reactions towards the 6-position. researchgate.net

A summary of potential substituent effects is presented in the table below.

| Substituent Type | Example Groups | Electronic Effect on Pyridine Ring | Potential Impact on Reactivity |

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases electron density, enhances basicity | Increases reactivity towards electrophiles, may alter binding interactions |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreases electron density, reduces basicity | Increases reactivity towards nucleophiles, can block metabolic oxidation |

| Halogens | -F, -Cl, -Br | Inductively withdrawing, resonance donating | Can modulate pKa and metabolic stability |

Variations within the Cyclopentane Ring System (e.g., ring size analogues, spirocyclic derivatives)

Modifications to the cyclopentane ring can significantly impact the molecule's three-dimensional shape, rigidity, and lipophilicity.

Ring Size Analogues:

Altering the size of the cycloalkane ring can influence the spatial orientation of the pyridine and nitrile substituents. Small rings like cyclopropane (B1198618) and cyclobutane (B1203170) are associated with significant ring strain, which can affect their stability and reactivity. libretexts.org Cyclobutane rings, for instance, have a unique puckered structure and longer C-C bond lengths. nih.gov Larger rings, such as cyclohexane (B81311), adopt more defined and stable conformations, like the chair conformation, which can provide a different spatial arrangement of the attached groups. The use of different ring sizes can be a strategy to improve metabolic stability or to replace larger cyclic systems. nih.gov

Spirocyclic Derivatives:

The creation of spirocyclic systems, where the cyclopentane ring is part of a spiro junction, introduces a high degree of rigidity and three-dimensionality. Spirocyclopentane motifs are found in various bioactive molecules and can serve as core structures in drug design. frontiersin.orgresearchgate.net The synthesis of spirocyclic pyrrolidines has been achieved through methods like the Dieckmann condensation. researchgate.net Such modifications can be used to explore novel chemical space and to direct key pharmacophoric groups into specific orientations. nih.gov The incorporation of spirocyclic structures has gained attention in drug discovery for their potential to offer unique biological activities. nih.gov

Nitrile Group Modifications and Bioisosteric Replacements

The nitrile group plays a crucial role in the parent molecule, likely contributing to its polarity and potential interactions with biological targets. researchgate.net Bioisosteric replacement of the nitrile group is a common strategy in medicinal chemistry to modulate a compound's properties while retaining its intended biological activity. cambridgemedchemconsulting.com

The nitrile group can act as a bioisostere for several other functional groups, including carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. nih.govresearchgate.netnih.gov It can participate in hydrogen bonding as a hydrogen bond acceptor. researchgate.net

Common bioisosteric replacements for the nitrile group include:

Tetrazole: This five-membered heterocyclic ring is a well-established bioisostere for a carboxylic acid but can also replace a nitrile group, offering a different spatial arrangement and hydrogen bonding capabilities.

Oxadiazole: Various isomers of oxadiazole can be used to mimic the electronic and steric properties of the nitrile group.

Halogens: The nitrile group can mimic the polarization of halides and is often considered an excellent halogen bioisostere. nih.gov For example, replacement with iodine can sometimes maintain potency. nih.gov

Trifluoromethyl (-CF₃): This group can be an alternative electron-withdrawing group to the nitrile, with comparable electronic effects. scripps.edu

A table of potential bioisosteric replacements for the nitrile group is provided below.

| Bioisostere | Rationale for Replacement | Potential Change in Properties |

| Tetrazole | Mimics the acidic properties of a hydrolyzed nitrile (carboxylic acid) and offers different H-bonding patterns. | Increased acidity, potential for improved solubility and metabolic stability. |

| Oxadiazole | Acts as a metabolically stable mimic of the nitrile or corresponding amide/ester. | Enhanced metabolic stability, altered polarity and H-bonding capacity. |

| Halogen (e.g., Cl, Br, I) | Mimics the size and electronic properties of the nitrile group. | Can improve lipophilicity and membrane permeability. |

| Trifluoromethyl (-CF₃) | Provides a sterically larger, metabolically stable, and lipophilic electron-withdrawing group. | Increased lipophilicity and metabolic stability. |

| Carbonyl (ketone) | The nitrile often functions as a ketone bioisostere, engaging in polar interactions. nih.gov | Can participate in different hydrogen bonding interactions. |

Synthetic Strategies for Derivative Libraries

The generation of libraries of derivatives is essential for systematic SAR exploration. Modern synthetic strategies enable the rapid and efficient production of a wide range of analogues.

Parallel Synthesis and Combinatorial Approaches for Scaffold Diversification

Combinatorial chemistry involves the systematic and repetitive linking of various building blocks to generate a large array of structurally diverse compounds. nih.gov This can be achieved through both solid-phase and solution-phase synthesis.

Parallel synthesis allows for the simultaneous creation of multiple compounds in separate reaction vessels. youtube.com For the 1-Pyridin-3-yl-cyclopentanecarbonitrile scaffold, a parallel synthesis approach could involve reacting a common intermediate with a diverse set of building blocks. For instance, a library of pyridine-substituted analogues could be generated from a set of substituted pyridines. nih.gov Similarly, diversification of the cyclopentane ring could be achieved by using different cyclic ketones in the initial synthesis.

A combinatorial scaffold approach can also be employed, where the core scaffold itself is modified as part of the combinatorial scheme. nih.gov For example, various dichloroheterocycles could be captured on a solid support and subsequently reacted with a library of amines or other nucleophiles to generate a diverse set of final products. nih.gov

Late-Stage Functionalization for Targeted Structural Diversity

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late stage in a synthetic sequence. unimi.itcancer.gov This approach is particularly valuable for complex molecules as it avoids the need to re-synthesize the entire molecule for each new derivative.

For the this compound scaffold, LSF would primarily target the C-H bonds of the pyridine ring. The electron-poor nature of the pyridine ring makes direct and selective C-H functionalization challenging. rsc.org However, recent advances in transition-metal catalysis have enabled the regioselective functionalization of pyridines. nih.gov

Methods for late-stage functionalization of the pyridine ring include:

Minisci-type reactions: These reactions involve the addition of carbon-centered radicals to the electron-deficient pyridine ring. nih.gov

Transition-metal-catalyzed C-H activation: Catalysts based on rhodium, palladium, and other metals can facilitate the direct coupling of various groups to the pyridine ring. nih.govacs.org This can include alkylation, arylation, and borylation.

Fluorination followed by nucleophilic aromatic substitution: A C-H bond on the pyridine ring can be converted to a C-F bond, which can then be displaced by a variety of nucleophiles to introduce diverse functionalities. nih.govacs.org

These LSF strategies allow for the rapid generation of analogues with modifications at specific positions on the pyridine ring, providing valuable data for understanding SAR.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic analysis is fundamental to the structural verification of newly synthesized compounds. A multi-technique approach, including NMR, Mass Spectrometry, and IR/Raman spectroscopy, offers complementary information for a complete molecular picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. nih.govresearchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within 1-Pyridin-3-yl-cyclopentanecarbonitrile can be established. mdpi.com

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine (B92270) ring and the cyclopentane (B165970) ring. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The aliphatic protons of the cyclopentane ring would resonate in the upfield region (typically δ 1.5-3.0 ppm).

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the δ 115-125 ppm range. Carbons of the pyridine ring would appear between δ 120-150 ppm, while the sp³ hybridized carbons of the cyclopentane ring would be found further upfield.

Two-dimensional NMR techniques are crucial for piecing the structure together.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity within the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting the cyclopentane ring to the pyridine ring at the C3 position.

For stereochemical assignments, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the spatial proximity of protons, providing insight into the relative orientation of the substituents on the cyclopentane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |

| Pyridine C2-H | ~8.5 (d) | ~150 | C4, C6 |

| Pyridine C4-H | ~7.8 (dd) | ~135 | C2, C5, C6 |

| Pyridine C5-H | ~7.4 (dd) | ~123 | C3, C4 |

| Pyridine C6-H | ~8.6 (d) | ~148 | C2, C4, C5 |

| Cyclopentane C-H | 1.8 - 2.5 (m) | 25 - 45 | Adjacent C's |

| Quaternary C1 | - | ~40 | Pyridine C3, Nitrile C |

| Nitrile C | - | ~120 | Quaternary C1 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₁H₁₂N₂) by providing a highly accurate mass measurement of its molecular ion.

During chemical synthesis, MS can be employed to monitor the progress of a reaction. By analyzing small aliquots from the reaction mixture over time, it is possible to observe the disappearance of starting materials and the appearance of the desired product peak, allowing for optimization of reaction conditions.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion of this compound would likely undergo characteristic fragmentation. Plausible fragmentation pathways include the loss of the nitrile group (•CN), cleavage of the cyclopentane ring, or loss of a hydrogen cyanide (HCN) molecule, leading to specific fragment ions that help corroborate the proposed structure.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₁H₁₂N₂)

| Parameter | Expected Value | Information Provided |

| Molecular Formula | C₁₁H₁₂N₂ | Elemental Composition |

| Exact Mass | 172.1000 | Confirmed by HRMS |

| Molecular Ion [M]⁺ | m/z 172 | Molecular Weight |

| Major Fragment [M-CN]⁺ | m/z 146 | Loss of nitrile radical |

| Major Fragment [M-HCN]⁺ | m/z 145 | Loss of hydrogen cyanide |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups. researchgate.netnih.gov The spectrum acts as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending vibrations of different bonds. nih.gov

For this compound, several key absorptions would be expected:

Nitrile (C≡N) Stretch: A sharp, intense absorption band in the IR spectrum around 2220-2260 cm⁻¹ is the most characteristic signal for the nitrile functional group. pressbooks.pub This peak is often weaker in the Raman spectrum.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H bonds on the pyridine ring.

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the cyclopentane ring. pressbooks.pub

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

These vibrational data provide rapid and conclusive evidence for the presence of the key functional groups within the molecule, complementing the connectivity information obtained from NMR.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Nitrile | C≡N Stretch | 2220-2260 (Sharp, Medium-Strong) | 2220-2260 (Weak-Medium) |

| Pyridine Ring | Aromatic C-H Stretch | 3010-3100 (Medium) | 3010-3100 (Strong) |

| C=C, C=N Stretches | 1400-1600 (Multiple Bands) | 1400-1600 (Multiple Bands) | |

| Cyclopentane Ring | Aliphatic C-H Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| CH₂ Bend | ~1465 (Medium) | ~1465 (Medium) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting X-rays off a single crystal of this compound, a detailed structural model can be generated. nih.gov This technique provides exact bond lengths, bond angles, and torsion angles. researchgate.net

The resulting crystal structure would unambiguously confirm the connectivity and stereochemistry of the molecule. It would also reveal the preferred conformation of the cyclopentane ring (e.g., envelope or half-chair) and the relative orientation of the pyridine ring with respect to the cyclopentyl moiety.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, providing crucial insights into intermolecular interactions. researchgate.net Potential interactions for this molecule include weak C-H···N hydrogen bonds involving the pyridine nitrogen or π-π stacking between adjacent pyridine rings. Understanding these solid-state interactions is vital for comprehending the material's physical properties, such as melting point and solubility.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement and help interpret experimental findings. Methods like Density Functional Theory (DFT) can model molecular properties with a high degree of accuracy. rsc.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.net For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, which can be compared with the experimental structure from X-ray crystallography.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies (IR and Raman). Comparing these calculated values with experimental spectra can aid in the assignment of complex signals. ijcce.ac.ir

Analyze Electronic Structure: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Map Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (negative potential, e.g., the pyridine nitrogen and nitrile nitrogen) and electron-poor (positive potential) regions of the molecule, suggesting sites for electrophilic and nucleophilic attack.

Study Reaction Mechanisms: DFT can be used to model the energy profiles of potential synthetic routes to the molecule. mdpi.comresearchgate.net By calculating the energies of reactants, transition states, and products, the most plausible reaction pathway can be identified, providing insights that are difficult to obtain experimentally. researchgate.net

These computational studies provide a deeper understanding of the molecule's intrinsic properties and reactivity, guiding further experimental work. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and stability of molecules over time. nih.govmdpi.com For this compound, MD simulations can provide critical insights into its dynamic behavior, which is governed by the flexibility of the cyclopentane ring and the rotational freedom of the bond connecting it to the pyridine ring.

The cyclopentane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. MD simulations can map the potential energy surface of the ring, identifying the most stable conformations and the energy barriers between them. These simulations model the molecule within a solvent environment, typically water, to mimic physiological or experimental conditions, allowing for the observation of solvent effects on conformational preference. mdpi.com

The simulation process involves calculating the forces between atoms using a chosen force field and integrating Newton's equations of motion to track the trajectory of each atom over time. mdpi.com Analysis of these trajectories reveals the preferred orientations of the pyridine ring relative to the cyclopentane ring, identifying stable rotamers and quantifying their populations. This information is crucial for understanding how the molecule might interact with biological targets, as its three-dimensional shape dictates its binding capabilities.

Furthermore, MD simulations can assess the thermodynamic stability of different conformers by calculating the free energy associated with various conformational states. By observing the molecule's behavior at different simulated temperatures, researchers can also evaluate its structural stability under thermal stress.

Table 1: Illustrative Conformational States of this compound from MD Simulation This table presents hypothetical data that would be the target of an MD simulation study.

| Conformational State | Dihedral Angle (Py-C-C-C) | Cyclopentane Pucker | Relative Population (%) | Calculated Stability (kcal/mol) |

|---|---|---|---|---|

| Conformer A | 65° | Envelope | 55 | -2.5 |

| Conformer B | 175° | Twist | 30 | -1.2 |

In Silico Prediction of Chemical Reactivity and Selectivity

In silico computational methods are instrumental in predicting the chemical reactivity and selectivity of molecules, offering a cost-effective way to screen potential reactions and interactions before undertaking laboratory experiments. nih.gov For this compound, these predictions focus on the molecule's inherent electronic properties.

Chemical Reactivity: The reactivity of this compound is largely dictated by the nitrile (-C≡N) group and the pyridine ring. The pyridine ring, being an electron-withdrawing heterocycle, increases the electrophilic character of the nitrile carbon. This makes the nitrile group susceptible to nucleophilic attack. nih.gov Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, including its molecular orbitals (HOMO and LUMO) and electrostatic potential map. scirp.org

These calculations can predict sites prone to electrophilic or nucleophilic attack. For instance, the activation energy (Ea) for the reaction of the nitrile group with a biological nucleophile, such as the thiol group of cysteine, can be calculated. nih.gov Lower activation energies suggest higher reactivity. Such studies have shown that heteroaromatic nitriles are generally more reactive than their benzonitrile (B105546) counterparts due to the electron-withdrawing nature of the heteroaromatic ring. nih.gov

Selectivity: In silico models, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, can predict the selectivity of this compound for specific biological targets. nih.gov Molecular docking simulates the binding of the compound into the active site of a protein, calculating a binding affinity score. researchgate.netmdpi.com By docking the molecule against a panel of related proteins (e.g., different enzyme isoforms), researchers can predict its binding selectivity. nih.govresearchgate.net QSAR models build statistical relationships between the structural features of a series of compounds and their biological activity, which can then be used to predict the selectivity of new compounds like this compound. nih.gov

Table 2: Predicted Reactivity Parameters for this compound This table contains representative data derived from typical in silico reactivity studies.

| Reactivity Descriptor | Predicted Value | Method | Implication |

|---|---|---|---|

| LUMO Energy | -0.95 eV | DFT (B3LYP/6-31G*) | High susceptibility to nucleophilic attack |

| Activation Energy (vs. Cysteine) | 14.5 kcal/mol | DFT | Moderate reactivity with biological thiols nih.gov |

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are indispensable for the accurate interpretation of experimental spectroscopic data, providing a theoretical foundation to confirm molecular structure and understand electronic properties. nih.gov Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used to predict various spectroscopic parameters for this compound. researchgate.net

NMR Spectroscopy: Calculations can predict the nuclear magnetic shielding tensors for each atom, which are then converted into NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov By comparing the calculated chemical shifts with those obtained from experimental NMR spectra, a definitive assignment of each signal to a specific atom in the molecule can be achieved. This process is crucial for verifying the compound's synthesized structure.

Vibrational Spectroscopy (IR & Raman): Quantum chemistry allows for the calculation of vibrational frequencies and their corresponding intensities, which can be used to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) yields the normal modes of vibration. nih.gov Each calculated vibrational frequency can be assigned to specific molecular motions, such as C≡N stretching, C-H bending, or pyridine ring deformations. This detailed assignment helps in interpreting complex experimental spectra and confirming the presence of key functional groups. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data This table illustrates how quantum chemical calculations are used to validate experimental spectroscopic results.

| Spectroscopic Parameter | Hypothetical Experimental Value | Calculated Value (DFT) | Assignment |

|---|---|---|---|

| ¹³C Chemical Shift | 121.5 ppm | 122.1 ppm | Nitrile Carbon (-CN) |

| ¹H Chemical Shift | 8.65 ppm | 8.70 ppm | Pyridine H (ortho to N) |

| IR Frequency | 2240 cm⁻¹ | 2245 cm⁻¹ | C≡N Stretch |

Chemical Applications and Future Research Directions

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The bifunctional nature of 1-Pyridin-3-yl-cyclopentanecarbonitrile positions it as a valuable building block in organic synthesis. The pyridine (B92270) moiety can undergo a variety of chemical transformations, while the nitrile group offers a gateway to other functional groups. The pyridine ring, an isostere of benzene (B151609), is a core component in over 7,000 existing drug molecules, highlighting the importance of pyridyl scaffolds in medicinal chemistry.

The reactivity of the pyridine ring allows for electrophilic substitution, although it is generally less reactive than benzene. More commonly, it undergoes nucleophilic substitution, especially when activated by electron-withdrawing groups or after N-oxidation. The nitrogen atom itself can be alkylated or coordinated to metal centers. The nitrile group is a highly versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This dual reactivity allows for the sequential or chemo-selective modification of the molecule, enabling the construction of complex molecular architectures. For instance, the reduction of the nitrile to an amine would yield a 1-(aminomethyl)cyclopentyl-substituted pyridine, a scaffold with potential applications in ligand design and pharmaceuticals.

Exploration in Materials Science and Supramolecular Chemistry

In the realm of materials science, pyridyl-based ligands are extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). frontiersin.org Coordination polymers are self-assembled structures formed by linking metal ions with organic ligands. frontiersin.org The pyridine nitrogen in this compound can act as a coordination site for various metal ions (e.g., Ni(II), Cu(II), Zn(II)), while the nitrile group could potentially participate in further coordination or hydrogen bonding interactions. researchgate.netnih.gov This dual-coordination potential could lead to the formation of multidimensional supramolecular architectures with interesting physical and chemical properties, such as porosity, catalysis, or specific optical and electronic behaviors. frontiersin.org

The properties of these coordination polymers can be tuned by changing the metal ion or modifying the organic ligand. frontiersin.org For example, the incorporation of different metal ions like Fe(II), Co(II), or Ru(II) into pyridyl-based polymers can result in materials with different colors and electrochromic properties. frontiersin.org While this compound itself has not been extensively reported in this context, related structures like N-(pyridin-3-yl)isonicotinamide have been successfully used to create layered coordination polymers with nickel ions. nih.gov Furthermore, derivatives of the closely related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and investigated as effective corrosion inhibitors for carbon steel, forming a protective film on the metal surface. nih.gov This suggests a potential application for films or coatings derived from pyridyl-cyclopentanecarbonitrile structures in protecting materials from environmental degradation. nih.gov

| Potential Application Area | Relevant Functional Groups | Example from Related Compounds |

| Coordination Polymers | Pyridine Nitrogen, Nitrile Group | N-(pyridin-3-yl)isonicotinamide used to form layered Ni(II) polymers. nih.gov |

| Electrochromic Materials | Pyridine Moiety | Pyridyl-based polymers with Fe(II), Co(II), Ru(II) show tunable color. frontiersin.org |

| Corrosion Inhibition | Pyridine Ring, Nitrile Group | 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives show 97.7% inhibition efficiency for steel. nih.gov |

Development of Novel Methodologies for Chemical Synthesis and Discovery

The synthesis of functionalized pyridine rings is a central theme in heterocyclic chemistry. Modern synthetic methods often focus on efficiency, atom economy, and environmental impact. One-pot multicomponent reactions have emerged as a powerful tool for constructing complex heterocyclic systems from simple starting materials in a single step.

A highly relevant and effective method for creating a similar fused-ring system involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile (malononitrile). nih.gov This reaction, catalyzed by a sodium alkoxide, proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives in excellent yields. nih.gov This approach is notable for its operational simplicity and the ability to generate molecular complexity quickly.

Another innovative strategy for synthesizing pyridone structures, which can be precursors to pyridines, is the oxidative amination of cyclopentenones. chemrxiv.org This one-pot process involves the in-situ formation of a silyl (B83357) enol ether from a cyclopentenone, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone ring. chemrxiv.org The reaction is rapid, occurs under mild conditions, and demonstrates broad functional group tolerance. chemrxiv.org Such modern methodologies could potentially be adapted for the synthesis of this compound and its derivatives, offering more streamlined and efficient routes compared to traditional multi-step syntheses.

| Synthetic Method | Key Reactants | Product Type | Advantages |

| Cyclocondensation | Diarylidenecyclopentanone, Propanedinitrile | Fused cyclopenta[b]pyridine-3-carbonitriles | High yields, operational simplicity, rapid complexity generation. nih.gov |

| Oxidative Amination | Cyclopentenone, Silylating agent, Nitrogen source | Pyridones | One-pot, rapid, mild conditions, broad functional group tolerance. chemrxiv.org |

Emerging Research Areas and Unexplored Reactivity in Pyridyl-Cyclopentanecarbonitrile Chemistry

While the foundational chemistry of pyridine and nitrile groups is well-established, the specific combination in this compound presents several unexplored research avenues. The unique stereoelectronic environment created by the geminal pyridyl and cyano substituents on a cyclopentane (B165970) ring could lead to novel reactivity and applications.

Future research could focus on the following areas:

Derivatization and Functionalization: Systematic exploration of reactions at the pyridine ring (e.g., C-H activation), the nitrile group (e.g., cycloadditions), and the cyclopentane backbone (e.g., introduction of further substituents) could generate a library of novel compounds for screening in medicinal chemistry and materials science.

Asymmetric Synthesis: The development of stereoselective methods to synthesize chiral derivatives of this compound would be of significant interest, particularly for applications in pharmacology and asymmetric catalysis.

Medicinal Chemistry Applications: Given the prevalence of the pyridine scaffold in pharmaceuticals, this compound and its derivatives are logical candidates for biological screening. The rigid cyclopentane core could serve as a useful scaffold for positioning the pyridine ring and other pharmacophoric features in a defined three-dimensional space to interact with biological targets.

Polymer Chemistry: Beyond coordination polymers, the molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylate) to be incorporated as a monomer into functional organic polymers. The resulting materials could possess unique optical, thermal, or conductive properties due to the presence of the pyridyl moiety.

The exploration of these emerging areas will undoubtedly uncover new chemical properties and applications for this versatile molecular scaffold, contributing to advancements in synthesis, materials, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Pyridin-3-yl-cyclopentanecarbonitrile, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodology : The compound can be synthesized via cyclization or substitution reactions. For example, cyclopentane rings are often functionalized using nitrile precursors under catalytic conditions. Key steps include:

- Cyclopentane ring formation : Cyclocondensation of nitrile-containing precursors with pyridine derivatives.

- Substitution : Introducing the pyridinyl group via nucleophilic aromatic substitution (e.g., using Pd catalysis) .

Q. How is the structural identity of this compound confirmed in academic research?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal structure using SHELXL for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 1-(3-fluorophenyl) analogs show nitrile peaks at ~110–120 ppm in ¹³C NMR) .

- FT-IR : Confirm nitrile group absorption at ~2240 cm⁻¹ .

Q. What are the common reactivity patterns of the nitrile and pyridinyl groups in this compound?

- Nitrile Reactivity :

- Reduction : Convert to amines using LiAlH₄ or catalytic hydrogenation .

- Hydrolysis : Form carboxylic acids under acidic/basic conditions .

- Pyridinyl Reactivity :

- Electrophilic substitution : Halogenation or sulfonation at the pyridine ring’s meta position .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodology :

- Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites.

- Compare computed NMR shifts with experimental data to validate models .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

- Challenges :

- Disorder : Cyclopentane rings may exhibit conformational flexibility, requiring TWIN laws in SHELXL for twinned crystals .

- Weak diffraction : High-resolution synchrotron data (≤0.8 Å) improves electron density maps .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are used to study these interactions?

- Mechanistic Insights :

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence polarization or SPR assays.

- Docking studies : AutoDock Vina or Glide predicts binding poses to active sites (e.g., pyridinyl groups form π-π interactions) .

- Case Study : Analogous pyrrolo-pyridine carbonitriles show IC₅₀ values <1 µM against cancer cell lines .

Q. How do researchers resolve contradictions between computational predictions and experimental data for this compound’s properties?

- Case Example : Discrepancies in predicted vs. observed solubility can arise from crystal packing effects.

- Approach : Use molecular dynamics (MD) simulations to model solvation shells and compare with experimental solubility assays .

Q. What strategies are employed to separate enantiomers of chiral derivatives of this compound?

- Chromatography : Chiral HPLC (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases.

- Crystallization : Diastereomeric salt formation using tartaric acid derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- SAR Parameters :

- Nitrile modification : Replace with amides or tetrazoles to alter lipophilicity.

- Pyridinyl substitution : Introduce electron-withdrawing groups (e.g., -F) to enhance binding affinity .

- Data Table :

| Derivative | Substituent | IC₅₀ (µM) | LogP |

|---|---|---|---|

| A | -H | 5.2 | 2.1 |

| B | -F | 0.8 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.